molecular formula C5H11ClN4O B1382657 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride CAS No. 1987045-85-1

3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride

Cat. No.: B1382657
CAS No.: 1987045-85-1
M. Wt: 178.62 g/mol
InChI Key: ZPKSIVIEVUCAHK-UHFFFAOYSA-N
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Description

“3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride” is a versatile building block that is used as an intermediate in the synthesis of fine chemicals . It is also a useful scaffold for the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with dimethylamine. For example, dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN(C)CC1=NOC(=N1)N.Cl . This indicates that the compound contains a dimethylamino group attached to a 1,2,4-oxadiazol-5-amine ring, and it is in the form of a hydrochloride salt .


Physical and Chemical Properties Analysis

The compound is a solid . Its molecular weight is 178.62 g/mol .

Scientific Research Applications

1. Synthesis Techniques and Methodologies

  • Facile Synthesis from Acylthioureas : A method to synthesize 3-aryl/alkylamino 5-aryl/alkyl 1,2,4-oxadiazoles starting from N-acylthioureas, achieving regio-selectivity by selecting an appropriate base used for the generation of hydroxyl amine from the corresponding hydrochloride salt, has been demonstrated. This approach avoids the use of toxic cyanogen bromide and the structure of the synthesized oxadiazoles has been resolved by tandem mass spectral studies (Chennakrishnareddy et al., 2011).

  • Chemoselective One-Pot Reaction : An efficient one-pot synthesis method from simple starting materials, involving isothiocyanates, amidines/guanidines, and hydroxylamine, has been described. This reaction, facilitated by metallic-thiophile-assisted desulfurization, produces various 1,2,4-oxadiazol-3-amines (Jalani et al., 2012).

2. Photochemical Synthesis

  • Photochemical Methodology : A study on the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which involves irradiation in the presence of ammonia and primary or secondary aliphatic amines, is reported. This approach allows for efficient synthesis through a fragmentation pattern with extrusion of acetonitrile and formation of counterpart fragments captured by nitrogen nucleophiles (Buscemi et al., 2001).

3. Application in Antimicrobial and Antioxidant Activities

  • Synthesis of Antimicrobial and Antioxidant Compounds : A series of compounds synthesized from 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride were found to exhibit effective antimicrobial properties and significant hydrogen peroxide scavenging activity, indicating their potential in the development of new antimicrobial and antioxidant agents (Malhotra et al., 2013).

Biochemical Analysis

Biochemical Properties

3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The binding of this compound to these enzymes can lead to changes in their activity, affecting the overall metabolic pathways in which they are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term use in experiments. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation can be accelerated by exposure to extreme pH, temperature, or light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential organ damage. Threshold effects have been identified, indicating that there is a dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.ClH/c1-9(2)3-4-7-5(6)10-8-4;/h3H2,1-2H3,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKSIVIEVUCAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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